1-(2-Chlorophenyl)-3-pyrazin-2-ylurea
Description
1-(2-Chlorophenyl)-3-pyrazin-2-ylurea is a urea derivative featuring a 2-chlorophenyl group attached to the urea nitrogen and a pyrazin-2-yl substituent. Urea derivatives are widely studied for their biological activities, including kinase inhibition, antimicrobial properties, and herbicidal applications. The pyrazine ring contributes aromaticity and hydrogen-bonding capabilities, which may influence solubility and intermolecular interactions .
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-pyrazin-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O/c12-8-3-1-2-4-9(8)15-11(17)16-10-7-13-5-6-14-10/h1-7H,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBZOEJCKOSZOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=NC=CN=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-pyrazin-2-ylurea typically involves the reaction of 2-chloroaniline with pyrazine-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-3-pyrazin-2-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the urea moiety.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives of the urea moiety.
Reduction: Reduced forms of the urea moiety.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-(2-Chlorophenyl)-3-pyrazin-2-ylurea has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. It has shown promise in preliminary studies for its antimicrobial and anticancer activities.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties, such as conducting polymers and organic semiconductors.
Biological Studies: Researchers study the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: The compound is used as an intermediate in the synthesis of other valuable chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-pyrazin-2-ylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation, and further research is needed to elucidate the detailed mechanism of action.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key Compounds for Comparison :
1-(2-Chlorobenzoyl)-3-(pyrimidin-2-yl)thiourea
- Substituents : 2-Chlorobenzoyl group, pyrimidin-2-yl ring, thiourea (C=S) backbone.
- Properties : Thiourea’s sulfur atom increases lipophilicity and alters hydrogen-bonding capacity compared to urea. The pyrimidine ring (6-membered, two nitrogen atoms) offers distinct electronic effects versus pyrazine (6-membered, two adjacent nitrogen atoms).
- Synthesis : Formed via condensation of thiourea with chlorobenzoyl chloride under basic conditions .
1-(2-Chlorophenyl)-3-[(5-nitropyridin-2-yl)amino]urea Substituents: 2-Chlorophenyl group, 5-nitropyridin-2-yl ring. Applications: Nitro-substituted analogs are often explored for antimicrobial or antiparasitic activities .
1-(2-Chlorophenyl)-2-thiourea
- Substituents : Thiourea backbone, 2-chlorophenyl group.
- Properties : Exhibits herbicidal activity, likely due to the thiourea moiety’s ability to disrupt plant enzymatic processes.
- Synthesis : Prepared via reaction of 2-chloroaniline with thiocyanate derivatives .
Structural Comparison Table :
| Compound Name | Backbone | Aromatic Substituent | Key Functional Groups | Biological Activity |
|---|---|---|---|---|
| 1-(2-Chlorophenyl)-3-pyrazin-2-ylurea | Urea | Pyrazine | Chlorophenyl, Urea (C=O) | Not explicitly stated |
| 1-(2-Chlorobenzoyl)-3-(pyrimidin-2-yl)thiourea | Thiourea | Pyrimidine, Chlorobenzoyl | Thiourea (C=S), Benzoyl | Kinase inhibition potential |
| 1-(2-Chlorophenyl)-3-[(5-nitropyridin-2-yl)amino]urea | Urea | Pyridine (nitro-substituted) | Nitro group, Urea (C=O) | Antimicrobial applications |
| 1-(2-Chlorophenyl)-2-thiourea | Thiourea | None (simple aryl) | Thiourea (C=S) | Herbicidal |
Physicochemical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
